5-氨基-2-甲氧基苯甲酰胺

描述

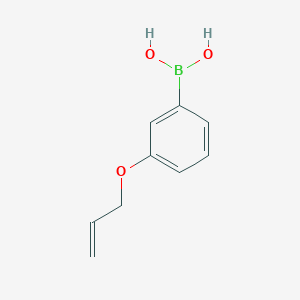

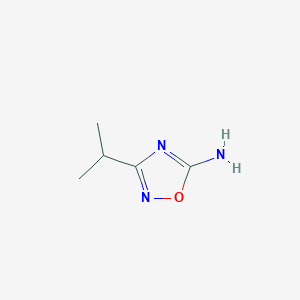

5-Amino-2-methoxybenzamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance and is typically stored in a dark, dry place at room temperature .

Molecular Structure Analysis

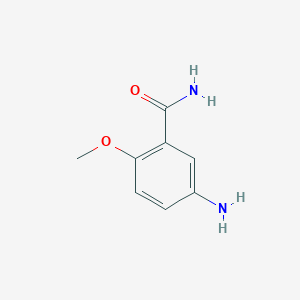

The InChI code for 5-Amino-2-methoxybenzamide is 1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) . This indicates that the molecule consists of a benzamide core with an amino group at the 5-position and a methoxy group at the 2-position.Physical And Chemical Properties Analysis

5-Amino-2-methoxybenzamide is a solid substance . It is typically stored in a dark, dry place at room temperature .科学研究应用

放射性药物研究

5-氨基-2-甲氧基苯甲酰胺衍生物已在放射性药物领域得到探索。例如,Terrière 等人 (1997) 的一项研究涉及放射溴化配体用于 5HT2A 受体的放射合成,可能对正电子发射断层扫描 (PET) 成像有用 (Terrière 等人,1997)。另一项研究重点关注对一种与 5HT2 受体具有高亲和力的化合物进行放射碘化,这可能是一种有前途的伽马发射断层扫描示踪剂 (Mertens 等人,1994)。

药物分析和药物代谢

该化合物已用于分析生物系统中药物代谢的研究。Arita 等人 (1970) 探讨了与 5-氨基-2-甲氧基苯甲酰胺在结构上相关的药物甲氧氯普胺在兔体内的转化和排泄 (Arita 等人,1970)。类似地,Cowan 等人 (1976) 使用质谱法鉴定了甲氧氯普胺的四种新的代谢产物 (Cowan 等人,1976)。

化学和物理性质分析

已经对包括与 5-氨基-2-甲氧基苯甲酰胺相关的药物的摩尔折射率和极化率进行了研究,以了解它们的化学和物理性质。Sawale 等人 (2016) 研究了这些性质在各种溶液中的止吐药 (Sawale 等人,2016)。

血清素受体和神经病学探索

已经合成并测试了源自 5-氨基-2-甲氧基苯甲酰胺的化合物与其对血清素受体的结合亲和力,为神经学和精神病学研究做出了贡献。例如,Heindl 等人 (2003) 报道了 4-取代脯氨醇衍生物的合成和受体结合,探讨了它们对多巴胺和血清素受体的意义 (Heindl 等人,2003)。

抗菌和抗氧化研究

对来自内生性链霉菌 sp. 的新苯甲酰胺衍生物(包括 5-氨基-2-甲氧基苯甲酰胺)的研究证明了它们的抗菌和抗氧化活性。Yang 等人 (2015) 分离并研究了此类化合物,以了解它们的潜在应用 (Yang 等人,2015)。

安全和危害

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

作用机制

Target of Action

It is known that similar compounds, such as monoamine oxidase (mao) inhibitors, have anti-inflammatory effects .

Mode of Action

Mao inhibitors, which are structurally similar, decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . This decrease in end product metabolites can play a significant role in the anti-inflammatory effects of MAO inhibitors .

Biochemical Pathways

It is known that mao inhibitors can affect a variety of immune and some non-immune cells .

Result of Action

It is known that mao inhibitors can have anti-inflammatory effects in the central nervous system (cns) and a variety of non-cns tissues .

生化分析

Biochemical Properties

5-Amino-2-methoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response Additionally, 5-Amino-2-methoxybenzamide interacts with tumor necrosis factor-alpha (TNFα), further influencing inflammatory pathways .

Cellular Effects

The effects of 5-Amino-2-methoxybenzamide on various cell types and cellular processes are profound. It has been observed to inhibit the growth of colorectal cancer cells by down-regulating COX-2 expression . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it reduces the expression of prostaglandin E2 (PGE2), a molecule involved in promoting cancer cell growth . These effects highlight the potential of 5-Amino-2-methoxybenzamide in cancer therapy.

Molecular Mechanism

At the molecular level, 5-Amino-2-methoxybenzamide exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity . This inhibition leads to a decrease in the production of pro-inflammatory molecules such as PGE2. Additionally, 5-Amino-2-methoxybenzamide influences gene expression by modulating the activity of transcription factors involved in inflammatory and cancer pathways . These molecular interactions underline the therapeutic potential of this compound.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Amino-2-methoxybenzamide over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 5-Amino-2-methoxybenzamide maintains its inhibitory effects on COX-2 and other target molecules, making it a reliable compound for biochemical research .

Dosage Effects in Animal Models

The effects of 5-Amino-2-methoxybenzamide vary with different dosages in animal models. Studies have shown that low to moderate doses effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . High doses may lead to toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings emphasize the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

5-Amino-2-methoxybenzamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into various metabolites . These metabolic processes involve enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound . Understanding these pathways is essential for predicting the pharmacokinetics and potential interactions of 5-Amino-2-methoxybenzamide with other drugs.

Transport and Distribution

The transport and distribution of 5-Amino-2-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it is distributed to various cellular compartments, including the cytoplasm and nucleus . The compound’s ability to cross cell membranes and reach its target sites is critical for its biological activity and therapeutic efficacy.

Subcellular Localization

5-Amino-2-methoxybenzamide is localized in specific subcellular compartments, where it exerts its effects on cellular functions . It is primarily found in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The subcellular localization of 5-Amino-2-methoxybenzamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for its role in modulating cellular processes and gene expression.

属性

IUPAC Name |

5-amino-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOGARYRWMUPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613163 | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22961-58-6 | |

| Record name | 5-Amino-o-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022961586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22961-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-O-ANISAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG8SW7946Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the synthetic route for producing 5-Amino-2-methoxybenzamide?

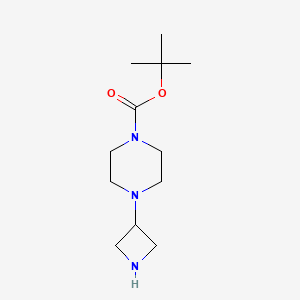

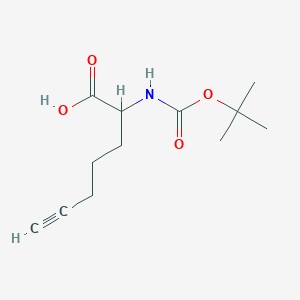

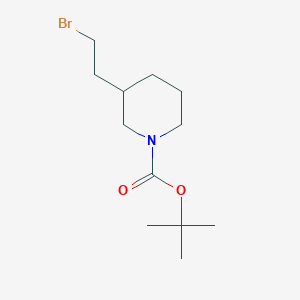

A1: The synthesis of 5-Amino-2-methoxybenzamide involves a two-step process [, ]. First, 2-Methoxy-5-nitrobenzoyl chloride is reacted with various heterocyclic amines, such as 2-(aminomethyl)-1-ethylpyrrolidine or 4-amino-1-benzylpiperidine. This reaction yields N-substituted 2-methoxy-5-nitrobenzamides. The second step involves the reduction of these nitrobenzamides to their corresponding 5-amino derivatives. This reduction is typically achieved using hydrazine hydrate and Raney nickel in ethanol [, ].

Q2: Why is there interest in synthesizing 5-Amino-2-methoxybenzamide derivatives?

A2: The research indicates a potential interest in 5-Amino-2-methoxybenzamide derivatives as potential neuroleptic agents [, ]. Neuroleptics are a class of drugs primarily used to treat psychotic disorders. The synthesis of various 5-Amino-2-methoxybenzamide derivatives with different heterocyclic substituents is likely driven by the exploration of structure-activity relationships (SAR). This exploration aims to identify derivatives with improved pharmacological properties, such as enhanced potency, selectivity, or reduced side effects, compared to existing neuroleptic treatments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)